4-Fluorophenylboronic acid
Overview
Description
Mechanism of Action
Target of Action
4-Fluorophenylboronic acid is primarily used as a reactant in various coupling reactions . It interacts with targets such as arenediazonium tetrafluoroborates, iodonium salts, and iodanes . These targets play a crucial role in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound forms a covalent bond with the target molecule, resulting in a new compound . This interaction is central to the Suzuki-Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of two organic compounds with the aid of a palladium catalyst . The compound’s role in this pathway can lead to the synthesis of various biologically active molecules .
Result of Action
The action of this compound results in the formation of new organic compounds through carbon-carbon bond formation . It is also used to synthesize novel biologically active terphenyls . These resulting compounds can have various applications, depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . Additionally, the reaction is typically performed in an aqueous solution or organic solvent . Therefore, factors such as the presence and concentration of the catalyst, the type of base used, and the reaction medium can all impact the compound’s action .
Biochemical Analysis
Biochemical Properties
4-Fluorophenylboronic acid plays a significant role in biochemical reactions, especially in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The this compound acts as a nucleophilic organic group, which is transferred from boron to palladium during the transmetalation process .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, this compound participates in the transmetalation step, where it acts as a nucleophile and transfers the organic group from boron to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorophenylboronic acid can be synthesized through several methods. One common method involves the reaction of 4-fluorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, this compound is often produced using similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: this compound can be oxidized to form 4-fluorophenol.
Substitution: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products:
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
4-Fluorophenol: Formed in oxidation reactions.
Scientific Research Applications
4-Fluorophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Fluorophenylboronic acid can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the fluorine substituent, making it less reactive in certain reactions.
4-Chlorophenylboronic Acid: Contains a chlorine substituent instead of fluorine, which can affect the reactivity and selectivity of the compound.
Uniqueness: The presence of the fluorine atom in this compound enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
(4-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUNNMJLXWQQBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO2 | |
Record name | 4-fluorophenylboronic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301378 | |
Record name | 4-Fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1765-93-1 | |
Record name | (4-Fluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1765-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Fluorophenyl)boronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1765-93-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-FLUOROPHENYL)BORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9BF8EKZ8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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